molecular formula C11H9NO3 B2409051 2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid CAS No. 69391-35-1

2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid

Cat. No.: B2409051
CAS No.: 69391-35-1
M. Wt: 203.197
InChI Key: SXFIXVKLRFTKOH-UHFFFAOYSA-N
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Description

“2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid” is a chemical compound with the CAS Number: 69391-35-1. It has a linear formula of C11H9NO3 . This compound is a solid at room temperature and is stored under nitrogen .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO3/c13-10(14)6-8-5-7-3-1-2-4-9(7)11(15)12-8/h1-5H,6H2,(H,12,15)(H,13,14) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 203.2 . It is a solid at room temperature and is stored under nitrogen .

Scientific Research Applications

Solid-State Melt Isomerization

A study by Martínez-Gudiño et al. (2019) investigated the solid-state melt reaction (SSMR) of 2-oxo-3-indolyl acetic acids with 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives. This eco-friendly process provides insight into thermal rearrangement mechanisms and is relevant for the synthesis of various compounds, including those related to 2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid (Martínez-Gudiño et al., 2019).

Synthesis and Antitubercular Activity

Ukrainets et al. (2009) and (2007) conducted research on the synthesis of derivatives of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, exploring their structure, properties, and antitubercular activities. These studies contribute to understanding how structural modifications of compounds like this compound can influence biological activities (Ukrainets et al., 2009); (Ukrainets et al., 2007).

Study of Stereochemical Structures

El-Samahy (2005) investigated the stereochemical structures of various derivatives, including those related to this compound. Understanding the stereochemistry is crucial for the development of therapeutically relevant compounds (El-Samahy, 2005).

Anticonvulsant Activity Studies

Kayal et al. (2019) synthesized derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid and evaluated their anticonvulsant activities. This research highlights the potential therapeutic applications of similar compounds in treating convulsive disorders (Kayal et al., 2019).

Calpain Inhibitors

A study by Alonso et al. (2010) on the derivatives of (3-sec-butyl-2,3-dihydroisoquinolin-4-ylidene)acetic acid revealed their potential as calpain inhibitors. This enzyme plays a significant role in various physiological processes, and its inhibition could have therapeutic implications (Alonso et al., 2010).

Analgesic and Anti-inflammatory Activities

Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides, including derivatives of this compound, and evaluated their analgesic and anti-inflammatory activities. This study contributes to the development of new therapeutic agents (Alagarsamy et al., 2015).

Properties

IUPAC Name

2-(1-oxo-2H-isoquinolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10(14)6-8-5-7-3-1-2-4-9(7)11(15)12-8/h1-5H,6H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFIXVKLRFTKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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